

Application Note and Protocol: Solid-Phase Extraction of Dicarboxylic Acids from Serum

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Compound of Interest

Compound Name: 3-Methyladipic acid

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Introduction

Dicarboxylic acids (DCAs) are important metabolites involved in numerous physiological and pathological processes, including fatty acid oxidation and the tricarboxylic acid (TCA) cycle. Accurate quantification of DCAs in serum is crucial for biomarker discovery and understanding disease mechanisms. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like serum prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} This document provides a detailed protocol for the solid-phase extraction of dicarboxylic acids from serum using weak anion exchange (WAX) cartridges.

Principle of the Method

This protocol utilizes a mixed-mode SPE approach with a weak anion exchange (WAX) sorbent.^{[1][3][4]} The sorbent has both reversed-phase and weak anion exchange properties, allowing for the retention of acidic compounds like dicarboxylic acids.^[4] The serum sample is first pre-treated to precipitate proteins and adjust the pH to ensure that the dicarboxylic acids are in their anionic (negatively charged) state. When the sample is loaded onto the conditioned and equilibrated SPE cartridge, the ionized dicarboxylic acids are retained by the positively charged sorbent. A series of wash steps removes neutral and weakly retained interferences. Finally, the dicarboxylic acids are eluted by changing the pH to neutralize them, thus disrupting the ionic interaction with the sorbent.

Data Presentation

The following table summarizes expected recovery rates for representative dicarboxylic acids from biological matrices using solid-phase extraction. It is important to note that recovery can vary depending on the specific dicarboxylic acid, the SPE sorbent, and the optimization of the protocol. The data presented here is a compilation from various studies and serves as a guideline.

| Dicarboxylic Acid | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
|-------------------------------|---------------|------------------|----------------------|---------------------|
| Succinic Acid | ENV+ Resin | Aqueous Solution | >90% | [5] |
| Adipic Acid | ENV+ Resin | Aqueous Solution | >95% | [5] |
| Suberic Acid | Not Specified | Urine | ~85% | [6] |
| Perfluorooctanoic Acid (PFOA) | Oasis® WAX | Water and Tissue | >90% | [7] |
| General Organic Acids | Not Specified | Urine | 84.1% (mean) | [6] |

Experimental Protocol

Materials and Reagents

- SPE cartridges: Oasis® WAX, 30 mg/1 mL (or equivalent weak anion exchange cartridges)
- Human serum samples
- Internal standards (e.g., isotope-labeled dicarboxylic acids)
- Phosphoric acid, 4% (v/v) in water
- Methanol, HPLC grade
- Acetonitrile, HPLC grade

- Ammonium hydroxide, 5% (v/v) in methanol
- Formic acid, 2% (v/v) in water
- Deionized water
- SPE vacuum manifold
- Collection tubes
- Vortex mixer
- Centrifuge

Sample Pre-treatment

- Thaw frozen serum samples at 4°C.[8]
- To 200 µL of serum in a microcentrifuge tube, add an appropriate amount of internal standard solution.
- Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.[9]
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Procedure

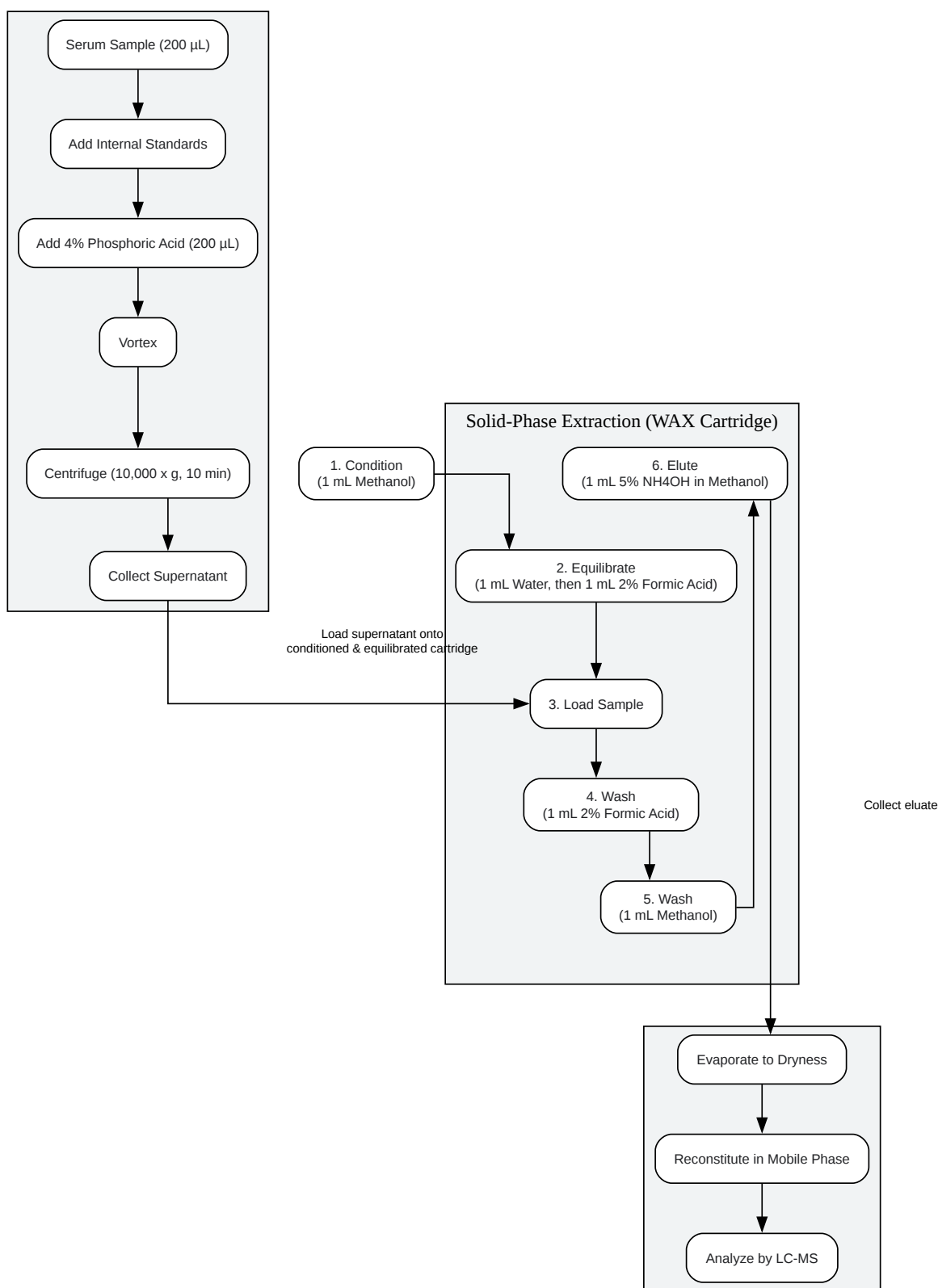
- Conditioning:
 - Place the SPE cartridges on the vacuum manifold.
 - Pass 1 mL of methanol through each cartridge.
- Equilibration:

- Pass 1 mL of deionized water through each cartridge.
- Pass 1 mL of 2% formic acid through each cartridge to ensure the sorbent is in the appropriate charged state. Do not allow the cartridges to dry out.[9]
- Sample Loading:
 - Load the pre-treated serum supernatant (from the Sample Pre-treatment section) onto the cartridges.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).
- Washing:
 - Wash the cartridges with 1 mL of 2% formic acid in water to remove polar interferences.
 - Wash the cartridges with 1 mL of methanol to remove non-polar interferences.[10]
- Elution:
 - Place clean collection tubes in the manifold.
 - Elute the dicarboxylic acids by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridges. This step neutralizes the analytes, releasing them from the sorbent.
[9][10]

Post-Elution Processing

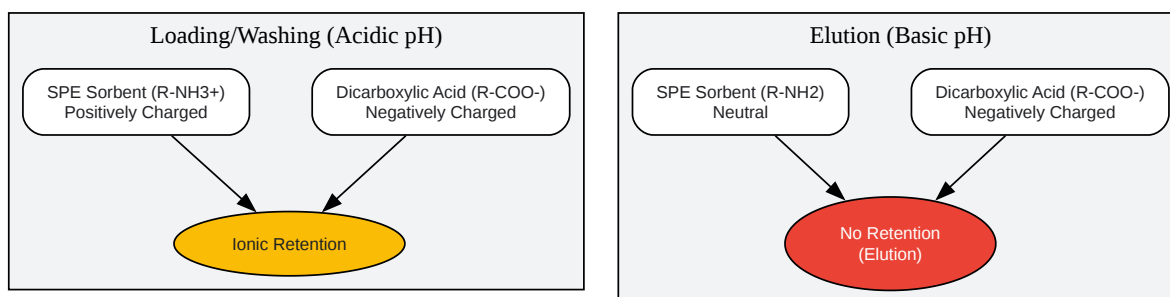
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
- Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations



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Caption: Experimental workflow for the solid-phase extraction of dicarboxylic acids from serum.



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Caption: Logical relationship of the weak anion exchange retention and elution mechanism.

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